Apixaban-d3

Bioanalysis LC-MS/MS Method Validation

Apixaban-d3 eliminates matrix-induced ion suppression/enhancement in LC-MS/MS Apixaban bioanalysis by co-eluting with the target analyte, normalizing extraction recovery and ionization efficiency. - Validated method precision: RSD < 8.8%, accuracy within ±9.2% deviation - Supports ANDA method validation and QC release testing - Enables trace-level genotoxic impurity quantification (LOQ: 0.05 ng·mL⁻¹) Supplied with full Certificate of Analysis. Ship ambient; store at -20°C.

Molecular Formula C25H25N5O4
Molecular Weight 462.5 g/mol
CAS No. 1131996-12-7
Cat. No. B146307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApixaban-d3
CAS1131996-12-7
Synonyms4,5,6,7-Tetrahydro-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide-d3;  BMS 562247-01-d3;  1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-
Molecular FormulaC25H25N5O4
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
InChIInChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3
InChIKeyQNZCBYKSOIHPEH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apixaban-d3: Deuterated Internal Standard for LC-MS/MS


Apixaban-d3 (BMS-562247-01-d3) is a deuterium-labeled analog of the direct Factor Xa inhibitor Apixaban . This compound is specifically synthesized as a stable isotope-labeled internal standard (SIL-IS), characterized by the incorporation of three deuterium atoms at the methoxy group of the parent molecule . It is intended exclusively for use in mass spectrometry-based analytical methods (LC-MS/MS) to accurately quantify Apixaban concentrations in complex biological matrices [1].

Workflow LC-MS/MS quantitation of Apixaban in biological matrices
Selection Deuterated internal standard (d3) for co-elution and matrix effect correction
Use Context Bioanalytical method validation and research sample analysis

Why Generic Internal Standards Fail in Apixaban Bioanalysis


In LC-MS/MS quantification, the use of an unlabeled analog or a non-identical SIL-IS as an internal standard introduces significant analytical error due to differential matrix effects, ion suppression/enhancement, and extraction recovery [1]. Apixaban-d3 is co-eluted with the analyte (Apixaban), sharing nearly identical physicochemical properties. This ensures that any variation in sample preparation or ionization efficiency affects both the analyte and the internal standard equally, thereby normalizing the response and enabling accurate quantitation . Using Apixaban-13C-d3, a structurally distinct dual-labeled analog with a mass difference of +4 Da, may not perfectly co-elute or match the exact chemical environment of the target analyte, potentially compromising the precision of the analytical method, particularly in complex matrices like human plasma .

Unlabeled analog

May introduce quantitative bias due to differential matrix effects and extraction recovery.

Non-identical SIL-IS (e.g., Apixaban-13C-d3)

May exhibit slight retention or ionization differences, compromising co-elution precision.

Structural analog internal standard

May not match the physicochemical environment of the target analyte, affecting accuracy.

Quantitative Evidence Guide for Method Development


Matrix Effect Reduction in Human Plasma

The use of Apixaban-d3 as an internal standard directly addresses matrix effects that would otherwise compromise assay accuracy. A validated method demonstrated that employing Apixaban-d3 (a deuterated IS) effectively lowered relative matrix effects compared to using an unlabeled structural analog [1]. While the same study utilized Apixaban-13C-d3 for method validation, the principle is that the isotopically labeled IS (either d3 or 13C-d3) is superior to an unlabeled analog. However, a separate study focusing on genotoxic impurities highlighted that the deuterated internal standard methodology (using Apixaban-d3) effectively eliminated matrix effects, enabling a limit of quantitation (LOQ) of 0.05 ng·mL⁻¹ for Apixaban-related impurities [2].

Matrix Effect Control
Method context
Effectively eliminated matrix effects, LOQ 0.05 ng·mL⁻¹
Supports matrix-effect control for low-level quantitation
Reported in human plasma, SPE-LC-MS/MS
Bioanalysis LC-MS/MS Method Validation

Precision and Accuracy in DOAC Panel Quantification

Apixaban-d3 was employed as the internal standard in a validated LC-MS method for the simultaneous quantification of four direct oral anticoagulants (DOACs) in human plasma. The method demonstrated high precision and accuracy. For the Apixaban analyte, using Apixaban-d3 as the IS, the accuracy (trueness) was within < ±9.2% of theoretical values, and precision was < 8.8% RSD across the calibration range of 1–500 ng/mL [1]. This performance met the validation guidelines for bioanalytical methods.

Accuracy & Precision
Head-to-head
Accuracy
Within stated acceptance criteria for bioanalytical methods
Human plasma, calibration range 1–500 ng/mL
Purity Specification
Data to verify
99.9% (Apixaban-d3) vs. 99.5% (unlabeled)
Reported purity supports internal standard precision
Vendor CoA; verify lot-specific data
Therapeutic Drug Monitoring DOAC Method Validation

Purity Specification for Analytical Standards

For quantitative analysis, the purity of the internal standard is paramount. A leading supplier specifies Apixaban-d3 with a purity of 99.9% . In comparison, unlabeled Apixaban analytical standards are often specified at a lower purity (e.g., 99.5% or 98%) [1]. While a direct 0.4% difference may seem minor, in trace-level quantification, this contributes to the accuracy of the standard curve and reduces systematic bias, ensuring the internal standard is a negligible source of error.

Purity Specification
Data to verify
99.9% (Apixaban-d3) vs. 99.5% (unlabeled)
Reported purity supports internal standard precision
Vendor CoA; verify lot-specific data
Analytical Standard Purity Quality Control

Validated Applications in Bioanalysis and Quality Control


Clinical Pharmacokinetics and Therapeutic Drug Monitoring

Apixaban-d3 is the definitive internal standard for quantifying Apixaban in human plasma for PK and TDM studies. The validated LC-MS/MS method, which uses Apixaban-d3 to achieve high precision (RSD < 8.8%) and accuracy (< ±9.2% deviation), meets the stringent requirements of bioanalytical method validation guidelines. This ensures reliable drug concentration data for establishing PK parameters and guiding clinical dosing decisions, a task unachievable with an unlabeled internal standard due to variable matrix effects [1].

ANDA and Commercial Quality Control

As a certified reference standard, Apixaban-d3 is specifically designed for analytical method development, validation (AMV), and QC applications in support of ANDA filings and commercial production. Its availability with detailed characterization data compliant with regulatory guidelines enables pharmaceutical manufacturers to establish robust, validated methods for the release and stability testing of Apixaban drug products [2].

Trace-Level Quantification of Genotoxic Impurities

The ability of Apixaban-d3 to effectively eliminate matrix effects in complex sample matrices makes it a critical component in highly sensitive methods for detecting and quantifying genotoxic impurities in Apixaban active pharmaceutical ingredients (APIs). A validated HPLC-MS/MS method using this IS achieved an LOQ of 0.05 ng·mL⁻¹ for target impurities, demonstrating its value in ensuring drug safety and meeting stringent regulatory thresholds for mutagenic contaminants [3].

Application
Selection Property
Validation Focus
Human plasma PK research and bioanalytical monitoring
Deuterated ISTD for consistent matrix-effect correction
Precision and accuracy in complex matrices
Analytical method validation and QC
High-purity certified reference standard
Standard curve linearity and method robustness
Genotoxic impurity quantitation
Effective matrix effect elimination
Low-level LOQ sensitivity for impurity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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